2-(Bromomethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(bromomethyl)benzonitrile and related compounds involves various chemical reactions, including free radical reactions and photochemical bromination. For instance, 2-(bromomethyl) benzoic acid was synthesized using 2-methylbenzoic and bromine through free radical reaction under light or with AIBN as an initiator, investigating the effects of mole ratio, solvents, reaction time, and initiator amount on yield (Wang Ping, 2011). Another approach includes the synthesis of 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of KOH, showcasing the importance of reaction conditions and catalysts (Zheng Xing & Zhirong Qu, 2008).
Molecular Structure Analysis
The molecular structure of o-(Bromomethyl)benzonitrile, a related compound, is monoclinic with specific unit-cell dimensions. X-ray diffraction analysis reveals its crystal structure, providing insights into bond lengths and angles, essential for understanding the compound's physical and chemical behavior (D. Sinha & A. Dutta, 1979).
Chemical Reactions and Properties
2-(Bromomethyl)benzonitrile undergoes various chemical reactions, contributing to its versatility as an intermediate. For example, it reacts with methyl 3-aminothiophene-2-carboxylate to yield tautomeric thienopyrimidoisoindolones, highlighting its reactivity and utility in synthesizing complex heterocyclic compounds (A. Kysil, Z. Voitenko & J. Wolf, 2008).
Scientific Research Applications
Herbicide Degradation : Benzonitrile herbicides, including compounds related to 2-(Bromomethyl)benzonitrile, are used worldwide in agriculture. Microbial degradation of these compounds, including pathways and involved organisms, is a significant area of research. It's essential for understanding environmental impacts and groundwater contamination (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Chemical Synthesis and Refinement : Research on the synthesis and refinement of related compounds, such as 4-bromomethyl-benzonitrile, explores optimal reaction conditions and purification methods. This is crucial for producing high-purity chemicals for various applications (Teng Jun-jiang, 2008).
Pharmaceutical Applications : The reaction of 2-(bromomethyl)benzonitrile with various compounds leads to the formation of tautomeric thienopyrimidoisoindolones, which have potential pharmaceutical applications (Kysil, Voitenko, & Wolf, 2008).
Palladium-Catalyzed Cyanation : Studies on palladium-catalyzed cyanation using benzonitriles, including 2-(Bromomethyl)benzonitrile, contribute to the development of new methodologies for chemical synthesis. Such research is valuable for both academic and industrial applications (Schareina, Zapf, & Beller, 2004).
Cytotoxic Effects of Pesticides : The study of benzonitrile pesticides, including derivatives of 2-(Bromomethyl)benzonitrile, focuses on their cytotoxic effects on human cell lines. This research is vital for evaluating the safety and environmental impact of these compounds (Lovecká et al., 2015).
Crystal Structure Analysis : Understanding the crystal structure of o-(bromomethyl)benzonitrile provides insights into the physical characteristics and potential applications of such compounds in various fields (Sinha & Dutta, 1979).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXNHCXKWFNKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176632 | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)benzonitrile | |
CAS RN |
22115-41-9 | |
Record name | 2-Cyanobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22115-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.